

Long-term stability of nomegestrol acetate in DMSO at -20°C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nomegestrol**

Cat. No.: **B1679828**

[Get Quote](#)

Technical Support Center: Nomegestrol Acetate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of **nomegestrol** acetate in dimethyl sulfoxide (DMSO) at -20°C. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for **nomegestrol** acetate stock solutions in DMSO?

A1: Based on information from various chemical suppliers, it is recommended to store stock solutions of **nomegestrol** acetate in DMSO at -20°C for up to one year. For longer-term storage, -80°C is advised.

Q2: Is there quantitative data available on the stability of **nomegestrol** acetate in DMSO at -20°C over one year?

A2: While the general guideline is that **nomegestrol** acetate is stable in DMSO at -20°C for up to a year, publicly available, detailed quantitative studies showing the percentage of degradation at specific time points (e.g., 3, 6, 9, 12 months) are limited. To ensure the accuracy of your experiments, it is highly recommended to perform your own stability assessment, especially if the stock solution is to be used over a long period.

Q3: What are the potential degradation products of **nomegestrol** acetate?

A3: Under forced degradation conditions such as acidic, alkaline, and oxidative stress, **nomegestrol** acetate can degrade. The exact degradation products in a DMSO solution at -20°C over time are not well-documented in the literature. A stability-indicating analytical method, such as HPLC or LC-MS/MS, would be required to separate and identify any potential degradants.

Q4: How does the quality of DMSO affect the stability of **nomegestrol** acetate?

A4: The purity and water content of DMSO can impact the stability of dissolved compounds. It is crucial to use high-purity, anhydrous (or low water content) DMSO for preparing stock solutions. Water content can facilitate hydrolysis of susceptible compounds.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results using an aged stock solution of **nomegestrol** acetate in DMSO.

Possible Cause 1: Degradation of **Nomegestrol** Acetate

- Troubleshooting Steps:
 - Aliquot Stock Solutions: When preparing a fresh stock solution of **nomegestrol** acetate in DMSO, aliquot it into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can accelerate degradation.
 - Perform a Quality Control Check: Analyze the aged stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration and purity of **nomegestrol** acetate. Compare the results with a freshly prepared standard.
 - Prepare a Fresh Stock Solution: If degradation is suspected or confirmed, prepare a fresh stock solution of **nomegestrol** acetate in high-purity, anhydrous DMSO.

Possible Cause 2: DMSO Quality

- Troubleshooting Steps:

- Use High-Purity DMSO: Always use anhydrous, high-purity DMSO to prepare stock solutions.
- Proper DMSO Storage: Store DMSO in tightly sealed containers to prevent moisture absorption from the atmosphere.

Quantitative Stability Data

As detailed quantitative data on the long-term stability of **nomegestrol acetate** in DMSO at -20°C is not readily available in the published literature, the following table is a template that researchers can use to document their own stability studies.

Time Point (Months)	Storage Condition	% Nomegestrol Acetate Remaining (Mean ± SD)	% Degradation	Notes
0	-20°C in DMSO	100%	0%	Freshly prepared solution
3	-20°C in DMSO	Data to be determined	Data to be determined	
6	-20°C in DMSO	Data to be determined	Data to be determined	
9	-20°C in DMSO	Data to be determined	Data to be determined	
12	-20°C in DMSO	Data to be determined	Data to be determined	

Experimental Protocols

Protocol for Assessing the Stability of Nomegestrol Acetate in DMSO

This protocol outlines a method to quantify the stability of **nomegestrol** acetate in a DMSO stock solution stored at -20°C over time using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

- **Nomegestrol** acetate reference standard
- High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC-grade phosphoric acid (or formic acid for MS-compatibility)
- 0.22 µm syringe filters

2. Equipment:

- HPLC system with a UV or Diode Array Detector (DAD)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Analytical balance
- Vortex mixer
- Calibrated pipettes

3. Preparation of Solutions:

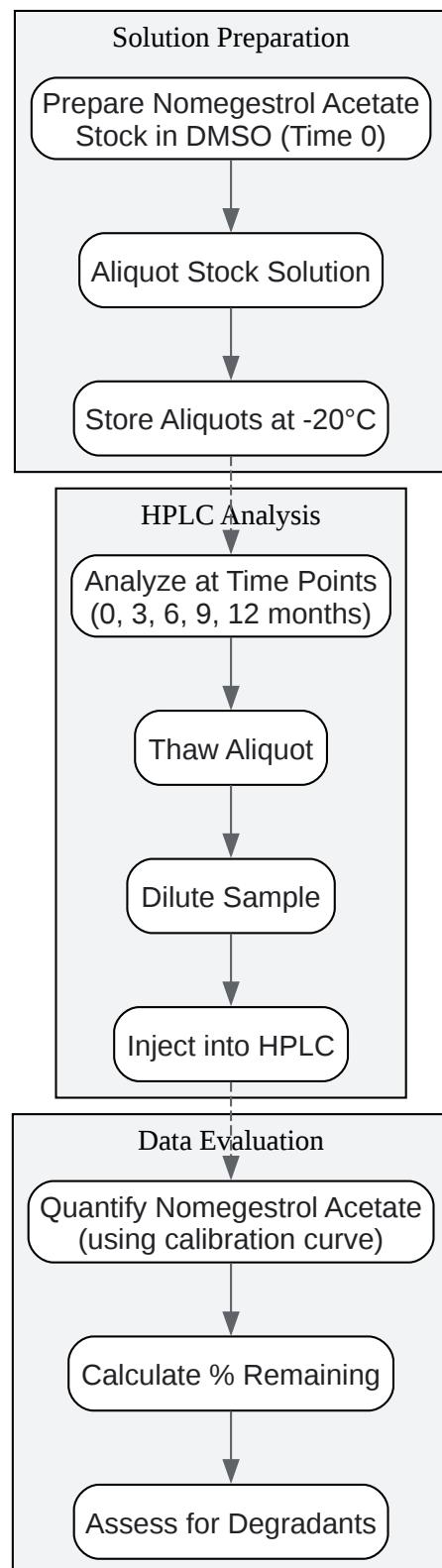
- Stock Solution (Time 0): Accurately weigh a known amount of **nomegestrol** acetate and dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). This is your initial stock solution.
- Storage Aliquots: Aliquot the stock solution into multiple small, tightly sealed vials and store them at -20°C.

- Mobile Phase: Prepare a suitable mobile phase. A common starting point for the analysis of progestins is a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be added to improve peak shape. The exact ratio should be optimized for good separation.

4. HPLC Method:

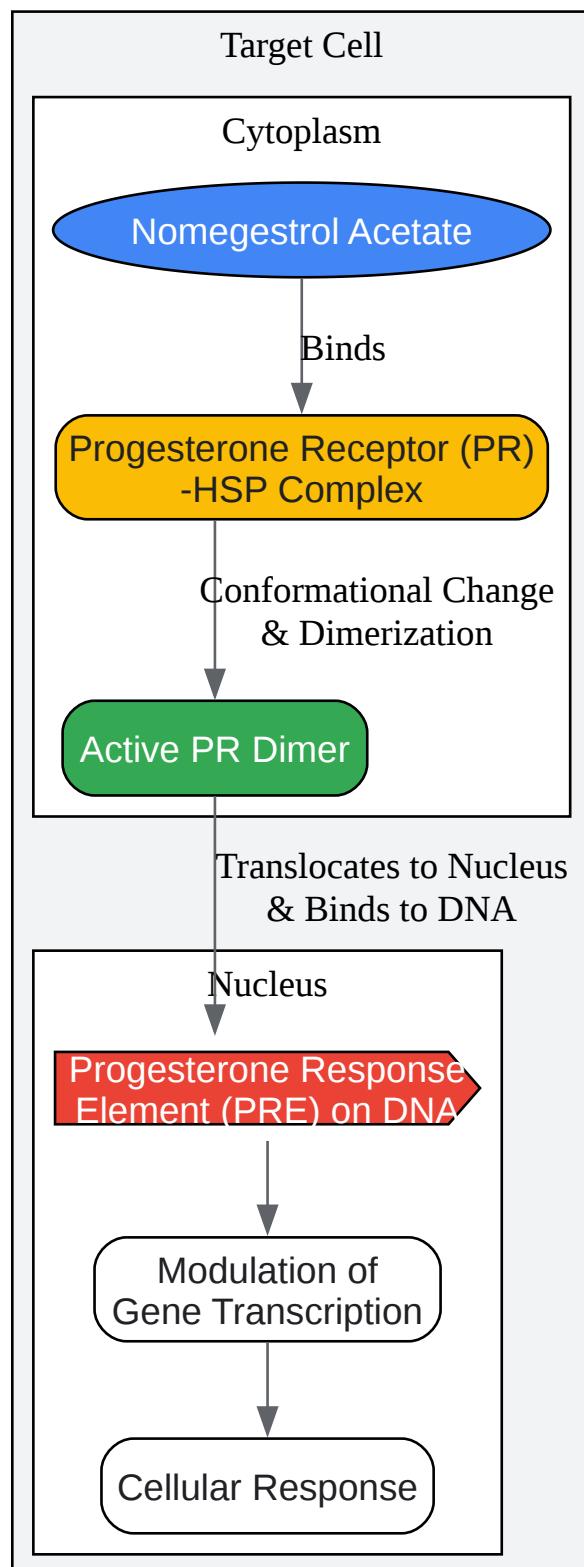
- Column: C18 reverse-phase column
- Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection Wavelength: Approximately 280-290 nm (based on the UV absorbance spectrum of **nomegestrol** acetate)
- Column Temperature: 25°C

5. Stability Study Procedure:


- Time 0 Analysis:
 - Prepare a calibration curve using freshly prepared standards of **nomegestrol** acetate in the mobile phase.
 - Dilute an aliquot of the Time 0 stock solution with the mobile phase to a concentration within the calibration curve range.
 - Inject the diluted sample into the HPLC system and record the peak area of **nomegestrol** acetate. This will serve as the 100% reference.
- Subsequent Time Points (e.g., 3, 6, 9, 12 months):
 - At each time point, retrieve one of the stored aliquots from the -20°C freezer.
 - Allow the aliquot to thaw completely and come to room temperature.

- Dilute the sample in the same manner as the Time 0 sample.
- Inject the diluted sample into the HPLC system and record the peak area of **nomegestrol acetate**.

6. Data Analysis:


- Calculate the concentration of **nomegestrol acetate** at each time point using the calibration curve.
- Determine the percentage of **nomegestrol acetate** remaining at each time point relative to the Time 0 sample.
- Percentage Remaining = $(\text{Concentration at Time X} / \text{Concentration at Time 0}) * 100$
- Observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing the long-term stability of **nomegestrol** acetate.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **nomegestrol** acetate via the progesterone receptor.

- To cite this document: BenchChem. [Long-term stability of nomegestrol acetate in DMSO at -20°C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1679828#long-term-stability-of-nomegestrol-acetate-in-dmso-at-20-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com